molecular formula C9H6N2O2 B1322578 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde CAS No. 545424-41-7

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

Cat. No.: B1322578
CAS No.: 545424-41-7
M. Wt: 174.16 g/mol
InChI Key: KPIGPNUESQGOAO-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . It features a benzaldehyde group attached to a 1,2,4-oxadiazole ring, making it a versatile compound in various chemical reactions and applications.

Mechanism of Action

Mode of Action

Oxadiazole derivatives have been reported to exhibit anti-infective properties . They are known to interact with various enzymes and pathways, leading to their potential therapeutic effects .

Biochemical Pathways

Oxadiazole derivatives have been associated with a variety of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that oxadiazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 174.16 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given the reported anti-infective properties of oxadiazole derivatives , it is possible that this compound may exert similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 4-(1,2,4-Oxadiazol-3-yl)benzoic acid.

    Reduction: 4-(1,2,4-Oxadiazol-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is unique due to its specific structure, which combines the reactivity of the benzaldehyde group with the stability and electron-withdrawing properties of the 1,2,4-oxadiazole ring. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIGPNUESQGOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627127
Record name 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545424-41-7
Record name 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545424-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared by a procedure analogous to Step B of Reference Example 73 by substituting 3-(4-methylphenyl)-1,2,4-oxadiazole (prepared as described in Bull. Chem. Soc. Jpn. 1978, 51,1484) for the 2-(4-methylphenyl)oxazole of Step B of Reference Example 73. MS 175 (M+H)+.
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